[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride
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Overview
Description
[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C₆H₇ClF₃N₃ and a molecular weight of 213.59 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride typically involves the reaction of 4-(Trifluoromethyl)pyrimidine with methanamine in the presence of a suitable catalyst and solvent . The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency . The process includes rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones .
Reduction: Formation of amines or alcohols .
Substitution: Formation of various substituted pyrimidines .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions .
- Utilized in the design of bioactive molecules for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, including as an antiviral or antibacterial agent .
- Studied for its role in modulating biological pathways relevant to diseases .
Industry:
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
- [4-(Trifluoromethyl)pyrimidin-2-yl]methanol
- [4-(Trifluoromethyl)pyrimidin-2-yl]methylamine
- [4-(Trifluoromethyl)pyrimidin-2-yl]methyl chloride
Uniqueness:
Properties
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-1-2-11-5(3-10)12-4;/h1-2H,3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFYADRGJUXICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784927-27-0 |
Source
|
Record name | [4-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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